N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a complex organic compound that belongs to the class of oxane derivatives. Its structure features a methoxy group and a nitro group on a phenyl ring, along with a thiophene moiety. This compound has garnered interest for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.
N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is classified as an organic compound, specifically an amide due to the presence of the carboxamide functional group. It also contains aromatic rings, which contribute to its stability and reactivity.
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be achieved through several methods, primarily involving the coupling of the respective aromatic precursors followed by functionalization.
The reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity. Common solvents include dimethylformamide or dichloromethane, and catalysts may be employed to facilitate the reaction.
The molecular structure of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide features:
The structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 2227903-54-8 |
| SMILES Representation | COc1ccc(cc1N+[O-])C(=O)NCC2=CC=CS2 |
N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can participate in various chemical reactions:
The reaction conditions (e.g., temperature, pH, catalysts) must be optimized based on the desired transformation. For example, reducing agents like palladium on carbon may be used for nitro reduction.
The mechanism of action for N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not fully elucidated but likely involves:
Further studies are needed to elucidate its precise mechanism of action, including binding affinity studies and cellular assays.
Relevant data includes melting point (not specified in available sources), boiling point (not specified), and density (not specified).
N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has potential applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5